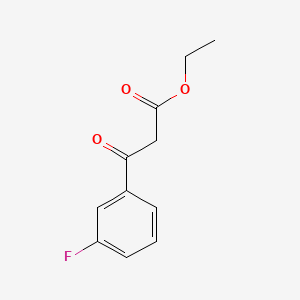

Ethyl 3-(3-fluorophenyl)-3-oxopropanoate

Número de catálogo B1348467

Peso molecular: 210.2 g/mol

Clave InChI: MLABEWHVTXMKHP-UHFFFAOYSA-N

Atención: Solo para uso de investigación. No para uso humano o veterinario.

Patent

US06841680B2

Procedure details

Into a three-neck 2 L round-bottom flask equipped with an addition funnel, nitrogen inlet, magnetic stirrer, heating mantle, thermocouple and condenser, was placed 21.7 g (0.543 moles) of a 60%-in-oil dispersion of sodium hydride. To this was added 1 L dry hexane and the resulting suspension was stirred for 15 minutes. Stirring was halted and the solids were allowed to settle and the clear supernatant containing the hexane and dissolved oil was then removed via a cannula. Diethyl carbonate (1 L) was added to the solids and the suspension was heated to 120° C. To the hot suspension was cautiously added dropwise, over 40 minutes, a solution of 100 g (0.494 moles) of m-fluoro acetophenone dissolved in 250 mL of diethyl carbonate. As addition proceeded a reaction initiated, hydrogen was evolved and the color changed to tan. After the acetophenone-derivative addition was complete, the reaction was heated for 1 additional hour. The reaction mixture was cooled and was poured into a 2 L separatory funnel. The diethyl carbonate layer was twice washed with 10% acetic acid solution, dried over MgSO4 and filtered. The product was purified by vacuum distillation (bp 114-117° C. at 0.8-0.9 mm Hg) in 91% yield.

Yield

91%

Identifiers

|

REACTION_CXSMILES

|

[H-].[Na+].[F:3][C:4]1[CH:5]=[C:6]([C:10](=[O:12])[CH3:11])[CH:7]=[CH:8][CH:9]=1.[H][H].C(C1C=CC=CC=1)(=O)C.[C:24](=O)([O:28]CC)[O:25][CH2:26][CH3:27]>CCCCCC>[CH2:26]([O:25][C:24](=[O:28])[CH2:11][C:10]([C:6]1[CH:7]=[CH:8][CH:9]=[C:4]([F:3])[CH:5]=1)=[O:12])[CH3:27] |f:0.1|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

[H-].[Na+]

|

Step Two

|

Name

|

|

|

Quantity

|

100 g

|

|

Type

|

reactant

|

|

Smiles

|

FC=1C=C(C=CC1)C(C)=O

|

|

Name

|

|

|

Quantity

|

250 mL

|

|

Type

|

reactant

|

|

Smiles

|

C(OCC)(OCC)=O

|

Step Four

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(C)(=O)C1=CC=CC=C1

|

Step Five

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

CCCCCC

|

Step Six

|

Name

|

|

|

Quantity

|

1 L

|

|

Type

|

solvent

|

|

Smiles

|

CCCCCC

|

Conditions

Temperature

|

Control Type

|

UNSPECIFIED

|

|

Setpoint

|

120 °C

|

Stirring

|

Type

|

CUSTOM

|

|

Details

|

the resulting suspension was stirred for 15 minutes

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

Into a three-neck 2 L round-bottom flask equipped with an addition funnel, nitrogen inlet, magnetic stirrer

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

heating mantle

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

thermocouple and condenser, was placed

|

STIRRING

|

Type

|

STIRRING

|

|

Details

|

Stirring

|

DISSOLUTION

|

Type

|

DISSOLUTION

|

|

Details

|

dissolved oil

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

was then removed via a cannula

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

Diethyl carbonate (1 L) was added to the solids

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

To the hot suspension was cautiously added dropwise, over 40 minutes

|

|

Duration

|

40 min

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

As addition

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

the reaction was heated for 1 additional hour

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

The reaction mixture was cooled

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

was poured into a 2 L separatory funnel

|

WASH

|

Type

|

WASH

|

|

Details

|

The diethyl carbonate layer was twice washed with 10% acetic acid solution

|

DRY_WITH_MATERIAL

|

Type

|

DRY_WITH_MATERIAL

|

|

Details

|

dried over MgSO4

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

filtered

|

DISTILLATION

|

Type

|

DISTILLATION

|

|

Details

|

The product was purified by vacuum distillation (bp 114-117° C. at 0.8-0.9 mm Hg) in 91% yield

|

Outcomes

Product

Details

Reaction Time |

15 min |

|

Name

|

|

|

Type

|

|

|

Smiles

|

C(C)OC(CC(=O)C1=CC(=CC=C1)F)=O

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| YIELD: PERCENTYIELD | 91% |

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |